molecular formula C16H9Cl3FNO2 B5146083 6,8-dichloro-3-{[(3-chloro-4-fluorophenyl)amino]methyl}-4H-chromen-4-one

6,8-dichloro-3-{[(3-chloro-4-fluorophenyl)amino]methyl}-4H-chromen-4-one

Cat. No. B5146083
M. Wt: 372.6 g/mol
InChI Key: SQVCCZXKHMCBEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-dichloro-3-{[(3-chloro-4-fluorophenyl)amino]methyl}-4H-chromen-4-one, also known as DCF, is a synthetic compound that belongs to the class of chromenone derivatives. It has been extensively studied due to its potential applications in scientific research.

Mechanism of Action

6,8-dichloro-3-{[(3-chloro-4-fluorophenyl)amino]methyl}-4H-chromen-4-one exerts its biological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, a critical enzyme involved in DNA replication and repair. 6,8-dichloro-3-{[(3-chloro-4-fluorophenyl)amino]methyl}-4H-chromen-4-one also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
6,8-dichloro-3-{[(3-chloro-4-fluorophenyl)amino]methyl}-4H-chromen-4-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth and proliferation of various cancer cell lines. 6,8-dichloro-3-{[(3-chloro-4-fluorophenyl)amino]methyl}-4H-chromen-4-one also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It has also been shown to exhibit antiviral activity against several viruses, including HIV-1, influenza A virus, and herpes simplex virus.

Advantages and Limitations for Lab Experiments

6,8-dichloro-3-{[(3-chloro-4-fluorophenyl)amino]methyl}-4H-chromen-4-one has several advantages for use in laboratory experiments. It is readily available, easy to synthesize, and exhibits high purity and stability. 6,8-dichloro-3-{[(3-chloro-4-fluorophenyl)amino]methyl}-4H-chromen-4-one also exhibits low toxicity and is relatively inexpensive compared to other compounds used in scientific research. However, 6,8-dichloro-3-{[(3-chloro-4-fluorophenyl)amino]methyl}-4H-chromen-4-one also has some limitations, including its poor solubility in water and its potential to form reactive oxygen species under certain conditions.

Future Directions

There are several future directions for research involving 6,8-dichloro-3-{[(3-chloro-4-fluorophenyl)amino]methyl}-4H-chromen-4-one. One potential area of interest is the development of 6,8-dichloro-3-{[(3-chloro-4-fluorophenyl)amino]methyl}-4H-chromen-4-one-based fluorescent probes for the detection of metal ions in biological systems. Another area of interest is the investigation of the potential use of 6,8-dichloro-3-{[(3-chloro-4-fluorophenyl)amino]methyl}-4H-chromen-4-one as a photosensitizer for photodynamic therapy. Additionally, further studies are needed to elucidate the precise mechanism of action of 6,8-dichloro-3-{[(3-chloro-4-fluorophenyl)amino]methyl}-4H-chromen-4-one and its potential applications in cancer therapy, inflammation, and viral infections.
Conclusion:
In conclusion, 6,8-dichloro-3-{[(3-chloro-4-fluorophenyl)amino]methyl}-4H-chromen-4-one, or 6,8-dichloro-3-{[(3-chloro-4-fluorophenyl)amino]methyl}-4H-chromen-4-one, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It exhibits a wide range of biochemical and physiological effects and has been shown to have potential applications in cancer therapy, inflammation, and viral infections. Further research is needed to fully understand the mechanism of action of 6,8-dichloro-3-{[(3-chloro-4-fluorophenyl)amino]methyl}-4H-chromen-4-one and its potential applications in various fields.

Synthesis Methods

6,8-dichloro-3-{[(3-chloro-4-fluorophenyl)amino]methyl}-4H-chromen-4-one can be synthesized through a multistep process involving the reaction of 3-chloro-4-fluoroaniline with 6,8-dichloro-4-hydroxychromen-4-one in the presence of a suitable base and solvent. The resulting intermediate is then treated with formaldehyde and hydrochloric acid to yield 6,8-dichloro-3-{[(3-chloro-4-fluorophenyl)amino]methyl}-4H-chromen-4-one in high yield and purity.

Scientific Research Applications

6,8-dichloro-3-{[(3-chloro-4-fluorophenyl)amino]methyl}-4H-chromen-4-one has been widely used in scientific research due to its unique chemical structure and potential applications in various fields. It has been studied for its potential anticancer, anti-inflammatory, and antiviral properties. 6,8-dichloro-3-{[(3-chloro-4-fluorophenyl)amino]methyl}-4H-chromen-4-one has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.

properties

IUPAC Name

6,8-dichloro-3-[(3-chloro-4-fluoroanilino)methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl3FNO2/c17-9-3-11-15(22)8(7-23-16(11)13(19)4-9)6-21-10-1-2-14(20)12(18)5-10/h1-5,7,21H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVCCZXKHMCBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NCC2=COC3=C(C2=O)C=C(C=C3Cl)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl3FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dichloro-3-[(3-chloro-4-fluoroanilino)methyl]chromen-4-one

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